1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid
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Overview
Description
1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid is a heterocyclic compound that features a pyridine ring substituted with chlorine and nitro groups, as well as an azetidine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid typically involves the nitration of 6-chloro-2-pyridinecarboxylic acid, followed by the introduction of the azetidine ring. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent formation of the azetidine ring can be achieved through cyclization reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Reduction: The major product of the reduction of the nitro group is 1-(6-Chloro-3-amino-2-pyridinyl)-3-azetanecarboxylic acid.
Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro and chlorine substituents can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitropyridine: This compound shares the nitro and chlorine substituents on the pyridine ring but lacks the azetidine and carboxylic acid groups.
(6-Chloro-3-nitro-2-pyridinyl)acetonitrile: Similar in structure but with an acetonitrile group instead of the azetidine and carboxylic acid groups.
Uniqueness
1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid is unique due to the presence of both the azetidine ring and the carboxylic acid group, which can impart distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(6-chloro-3-nitropyridin-2-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c10-7-2-1-6(13(16)17)8(11-7)12-3-5(4-12)9(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVGINXQPHWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC(=N2)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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